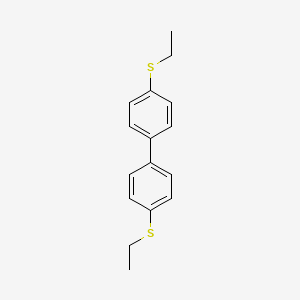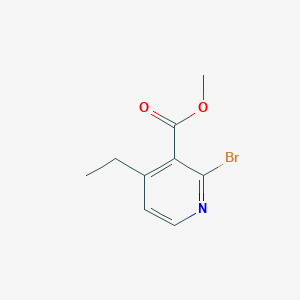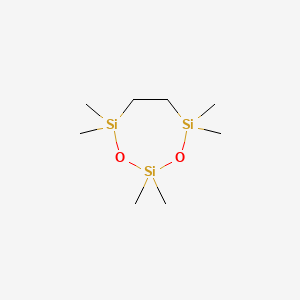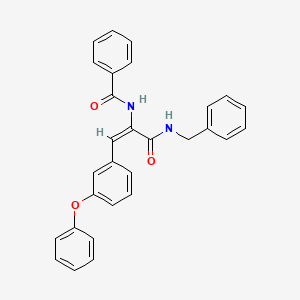![molecular formula C28H22ClN3 B11713112 4-chloro-N-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}aniline](/img/structure/B11713112.png)
4-chloro-N-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-CHLOROPHENYL)-1-[4-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)PHENYL]METHANIMINE is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a diphenyl-dihydro-pyrazolyl group, and a methanimine linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-CHLOROPHENYL)-1-[4-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)PHENYL]METHANIMINE typically involves a multi-step process:
Formation of the pyrazole ring: This step involves the reaction of hydrazine with a diketone to form the dihydro-pyrazole ring.
Attachment of the diphenyl groups: The diphenyl groups are introduced through a Friedel-Crafts alkylation reaction.
Formation of the methanimine linkage: This involves the condensation of an amine with an aldehyde or ketone.
Introduction of the chlorophenyl group: This step is typically achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-(4-CHLOROPHENYL)-1-[4-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)PHENYL]METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as sodium hydroxide, halogens, and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-CHLOROPHENYL)-1-[4-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)PHENYL]METHANIMINE has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: This compound could be used in the design of new materials with unique electronic or optical properties.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of (E)-N-(4-CHLOROPHENYL)-1-[4-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the context of its use, but it may involve inhibition or activation of these targets, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-N-(4-BROMOPHENYL)-1-[4-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)PHENYL]METHANIMINE
- (E)-N-(4-FLUOROPHENYL)-1-[4-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)PHENYL]METHANIMINE
Uniqueness
The uniqueness of (E)-N-(4-CHLOROPHENYL)-1-[4-(3,5-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-1-YL)PHENYL]METHANIMINE lies in its specific substitution pattern and the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C28H22ClN3 |
|---|---|
Molekulargewicht |
435.9 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-1-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C28H22ClN3/c29-24-13-15-25(16-14-24)30-20-21-11-17-26(18-12-21)32-28(23-9-5-2-6-10-23)19-27(31-32)22-7-3-1-4-8-22/h1-18,20,28H,19H2 |
InChI-Schlüssel |
OAJLBXBPGDIFFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Chloro-4-nitrophenyl)sulfonyl]-1,3-benzothiazole](/img/structure/B11713031.png)



![2-[(2E)-2-benzylidenehydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11713070.png)
![N-[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-bromophenyl)acetamide](/img/structure/B11713075.png)
![4-[5-(4-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B11713077.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}benzamide](/img/structure/B11713080.png)
![Ethyl 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline-3-carboxylate](/img/structure/B11713083.png)

![Ethyl (diethoxyphosphoryl)[bis(phenylsulfanyl)]acetate](/img/structure/B11713095.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(2-hydroxynaphthalen-1-yl)methylidene]amino}benzene-1-sulfonamide](/img/structure/B11713111.png)


